molecular formula C7H15ClN2O B8177335 (3R)-N-methylpiperidine-3-carboxamide hydrochloride

(3R)-N-methylpiperidine-3-carboxamide hydrochloride

Cat. No.: B8177335
M. Wt: 178.66 g/mol
InChI Key: GJIWAHKHYCEKFG-FYZOBXCZSA-N
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Description

“(3R)-N-methylpiperidine-3-carboxamide hydrochloride” is a chiral piperidine derivative characterized by a carboxamide group at the 3-position of the piperidine ring, substituted with a methyl group on the nitrogen atom, and a hydrochloride salt. Its molecular formula is C₈H₁₅ClN₂O, with a molecular weight of 202.67 g/mol (calculated from structural data and analogous compounds) . The (3R) stereochemistry confers specificity in biological interactions, making it relevant for pharmaceutical research, particularly in receptor-targeted therapies.

Properties

IUPAC Name

(3R)-N-methylpiperidine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-8-7(10)6-3-2-4-9-5-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIWAHKHYCEKFG-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Methylpiperidine-3-carboxamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-3-piperidinecarboxylic acid.

    Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride, followed by reaction with methylamine (CH3NH2) to yield ®-N-Methylpiperidine-3-carboxamide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of ®-N-Methylpiperidine-3-carboxamide hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-N-Methylpiperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where nucleophiles such as alkyl halides can replace the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones

    Reduction: Amines

    Substitution: N-alkylated piperidine derivatives

Scientific Research Applications

®-N-Methylpiperidine-3-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-N-Methylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Predicted)
(3R)-N-methylpiperidine-3-carboxamide hydrochloride C₈H₁₅ClN₂O 202.67 N-methyl, 3-carboxamide, piperidine Moderate aqueous solubility due to hydrochloride salt
Piperidine-4-carboxamide hydrochloride C₆H₁₁ClN₂O 178.62 4-carboxamide, piperidine Higher solubility than 3-position isomer due to reduced steric hindrance
(S)-Pyrrolidine-3-carboxamide hydrochloride C₅H₁₁ClN₂O 162.61 3-carboxamide, pyrrolidine (5-membered ring) Enhanced rigidity; lower solubility compared to piperidines
N-(2-Hydroxyethyl)-N-methylpiperidine-3-carboxamide hydrochloride C₉H₁₉ClN₂O₂ 222.71 N-(2-hydroxyethyl), 3-carboxamide Increased hydrophilicity due to hydroxyethyl group
(3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride C₁₂H₂₃ClN₂O₂ 262.78 3-hydroxycyclohexyl, 3-carboxamide Reduced aqueous solubility due to bulky cyclohexyl group
(3R)-3-aminopiperidine dihydrochloride C₅H₁₄Cl₂N₂ 185.09 3-amino, no carboxamide High solubility but reactive amine group

Key Differences and Implications

Pyrrolidine-based carboxamides (e.g., (S)-Pyrrolidine-3-carboxamide hydrochloride) may show higher metabolic stability due to reduced ring strain .

Substituent Effects :

  • The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to N-(2-hydroxyethyl) or N-(3-hydroxycyclohexyl) derivatives, impacting solubility and membrane permeability .
  • Bulky substituents (e.g., 3-hydroxycyclohexyl) decrease aqueous solubility but may improve lipid bilayer penetration for CNS-targeted drugs .

Functional Group Variations: The absence of a carboxamide group in (3R)-3-aminopiperidine dihydrochloride limits its utility in amide-bond-driven interactions but enhances reactivity in nucleophilic substitutions .

Pharmacological Relevance

  • Piperidine-4-carboxamide hydrochloride has been studied in neurotransmitter modulation due to its resemblance to bioactive amines .
  • N-(2-Hydroxyethyl) derivatives are often explored for improved bioavailability in hydrophilic environments, such as renal or hepatic tissues .

Biological Activity

(3R)-N-methylpiperidine-3-carboxamide hydrochloride is a synthetic compound characterized by a piperidine ring with a carboxamide functional group. This compound has garnered attention due to its potential biological activity, particularly in medicinal chemistry, where it may serve as a therapeutic agent targeting various biological pathways.

Chemical Structure and Properties

The molecular formula of (3R)-N-methylpiperidine-3-carboxamide hydrochloride is C7H14N2OC_7H_{14}N_2O, with a molecular weight of approximately 142.20 g/mol. The stereochemistry at the 3-position of the piperidine ring is crucial for its biological interactions, influencing its pharmacological properties.

Research indicates that (3R)-N-methylpiperidine-3-carboxamide hydrochloride acts primarily as an enzyme inhibitor . Its structure allows it to interact effectively with various biological targets, potentially influencing pathways related to pain management, neuroprotection, and other therapeutic areas. Similar compounds have demonstrated varying degrees of activity based on their substituents and stereochemistry.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of (3R)-N-methylpiperidine-3-carboxamide hydrochloride:

Activity Type Description Reference
Enzyme Inhibition Inhibits specific enzymes involved in neurotransmission and pain pathways.
Neuroprotective Effects Potential protective effects against neurodegenerative conditions.
Antimicrobial Activity Exhibits moderate antimicrobial properties against certain bacterial strains.
Blood-Brain Barrier Penetration Capable of penetrating the blood-brain barrier, enhancing central nervous system efficacy.

Case Studies and Research Findings

  • Neuroprotective Studies : In vitro studies have shown that (3R)-N-methylpiperidine-3-carboxamide hydrochloride can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. This inhibition may contribute to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cognitive function .
  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperidine derivatives, including (3R)-N-methylpiperidine-3-carboxamide hydrochloride, against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited moderate activity, suggesting potential applications in treating infections.
  • Cytotoxicity Assessment : The compound's cytotoxic effects were evaluated using human neuroblastoma cell lines (SH-SY5Y). Results indicated low toxicity levels, supporting its potential use in therapeutic applications without significant adverse effects on normal cells .

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